5-Methoxy-3-methylpicolinic acid CAS number 1256789-42-0
5-Methoxy-3-methylpicolinic acid CAS number 1256789-42-0
An In-depth Technical Guide to 5-Methoxy-3-methylpicolinic Acid: Synthesis, Characterization, and Therapeutic Potential
Foreword: Navigating the Frontier of a Novel Scaffold
As researchers and drug development professionals, we often encounter compounds that, while structurally intriguing, lack an extensive body of published literature. 5-Methoxy-3-methylpicolinic acid (CAS No. 1256789-42-0) represents one such molecule. While commercially available as a building block, dedicated research detailing its synthesis, biological activity, and applications remains sparse.[1][2][3][4]
This guide is structured to address this knowledge gap. By leveraging established principles of medicinal chemistry and drawing parallels from the rich pharmacology of related picolinic acid derivatives, we provide a comprehensive technical framework for researchers. This document moves beyond a simple data sheet, offering reasoned hypotheses, detailed experimental protocols, and the strategic insights required to unlock the potential of this novel compound. Our approach is grounded in the understanding that the picolinic acid moiety is a "privileged scaffold"—a core structure known to interact with a wide array of biological targets, serving as the foundation for numerous therapeutic agents.[5][6] This guide, therefore, serves as both a foundational reference for 5-Methoxy-3-methylpicolinic acid and a strategic manual for its exploration in drug discovery.
Physicochemical and Structural Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its physicochemical properties. These parameters govern solubility, membrane permeability, and metabolic stability, thereby influencing both synthetic handling and pharmacokinetic behavior. The properties for 5-Methoxy-3-methylpicolinic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1256789-42-0 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2][7] |
| Molecular Weight | 167.16 g/mol | [1][2][7] |
| Synonym | 5-methoxy-3-methyl-pyridine-2-carboxylic acid | [2] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2][7] |
| Predicted LogP | 1.0968 | [2][7] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
Note: Purity is typically reported as ≥95% by commercial suppliers.[1][2]
Proposed Synthetic Pathway and Methodology
Proposed Synthesis Workflow
The following diagram outlines a logical and efficient two-step synthetic pathway.
Caption: Proposed two-step synthesis of 5-Methoxy-3-methylpicolinic acid.
Detailed Experimental Protocol
This protocol is a predictive methodology. Researchers should perform initial reactions on a small scale to optimize conditions such as temperature, reaction time, and stoichiometry.
Step 1: Synthesis of 3,5-Lutidine N-oxide
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Reaction Setup: To a stirred solution of 3,5-lutidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask cooled to 0°C, add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 30 minutes.
-
Causality: The use of DCM as a solvent provides good solubility for both the reactant and reagent while being relatively inert. The reaction is initiated at 0°C to control the initial exotherm of the oxidation.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase such as 10% Methanol in DCM.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Trustworthiness: The bicarbonate wash is critical to neutralize the m-chlorobenzoic acid byproduct, facilitating its removal from the organic phase. This ensures the purity of the isolated N-oxide intermediate.
-
-
Purification: The crude product can often be used directly in the next step. If necessary, purify via column chromatography on silica gel.
Step 2: Cyanation, Methylation, and Hydrolysis
-
Cyanation/Methylation: This is a conceptual pathway based on similar transformations. A more direct route may involve starting from a pre-functionalized pyridine ring. For a hypothetical route:
-
Dissolve the crude 3,5-Lutidine N-oxide (1.0 eq) in a suitable solvent like acetonitrile. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Stir at room temperature until the N-oxide is consumed.
-
The resulting intermediate would then require functionalization to introduce the methoxy group, a non-trivial step. A more plausible starting point, if available, would be a pre-substituted pyridine like 5-bromo-3-methylpicolinonitrile.
-
-
Alternative Plausible Route (from a different precursor): A more practical synthesis would likely start from a precursor like Methyl 6-chloro-3-methylpicolinate.[7]
-
Methoxylation: React Methyl 6-chloro-3-methylpicolinate with sodium methoxide in methanol under reflux.
-
Hydrolysis: Hydrolyze the resulting methyl ester using aqueous lithium hydroxide (LiOH) or hydrochloric acid to yield the final product.
-
-
Hydrolysis (General Protocol): To the nitrile or ester precursor (1.0 eq), add 6M aqueous HCl (excess) and heat the mixture to reflux (approx. 100-110°C) for 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Adjust the pH to ~3-4 with a base (e.g., NaOH) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield 5-Methoxy-3-methylpicolinic acid.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of a novel compound.
Standard Operating Protocols
Protocol 1: LC-MS for Molecular Weight Confirmation
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System: HPLC coupled to a mass spectrometer (e.g., Agilent Triple Quad).[8]
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the [M+H]⁺ ion.
-
Expected Result: A prominent peak at m/z = 168.17, corresponding to the protonated molecule.
Protocol 2: HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: Isocratic or gradient mixture of phosphate buffer (pH ~3) and acetonitrile.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 220 nm or 265 nm). A UV spectrum scan should be performed to determine the optimal wavelength.[10]
-
Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Protocol 3: NMR for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expect signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃). The chemical shifts and coupling patterns will confirm the substitution pattern.
-
¹³C NMR: Expect 8 distinct carbon signals, confirming the molecular formula C₈H₉NO₃. The chemical shifts will be characteristic of the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the methyl carbon.
Potential Biological Activity and Therapeutic Applications
The picolinic acid scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities.[5][11][12] This structural motif is often involved in chelating metal ions, a property crucial for inhibiting metalloenzymes, or it can serve as a rigid scaffold to orient functional groups for optimal interaction with enzyme active sites or receptors.[6][12]
Established Activities of Picolinic Acid Derivatives
-
Anticancer Activity: Picolinamide derivatives have been developed as anticancer agents that target key processes in cancer progression like cell proliferation and angiogenesis.[5]
-
Enzyme Inhibition: This class of compounds has produced potent inhibitors for various enzymes. For example, derivatives have been identified as inhibitors of 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[5] Others act as inhibitors of metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance.[12]
-
Anticonvulsant Activity: Researchers have synthesized and tested picolinic acid derivatives that have shown potent anticonvulsant effects with low neurotoxicity in preclinical models.[13]
-
Anti-parasitic and Antibacterial Activity: Ongoing medicinal chemistry efforts have focused on developing picolinic acid derivatives as inhibitors of multiple parasites.[14] The natural product fusaric acid, a picolinic acid derivative, exhibits antibiotic properties.[11]
Hypothesized Role of 5-Methoxy and 3-Methyl Substituents
The specific substituents on 5-Methoxy-3-methylpicolinic acid likely modulate its biological profile compared to the parent picolinic acid:
-
3-Methyl Group: This group can provide a steric interaction with a target protein, potentially enhancing binding affinity or selectivity. It also increases lipophilicity, which may improve cell membrane permeability.
-
5-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronics of the pyridine ring. It is also a potential hydrogen bond acceptor. These properties can be critical for target recognition and binding. Furthermore, the methoxy group can be a site for metabolism (O-demethylation), which is an important consideration in drug design.
Example Target Pathway: Metallo-β-Lactamase (MBL) Inhibition
The picolinic acid core is an effective zinc-chelating moiety, making it an ideal starting point for designing inhibitors of zinc-dependent enzymes like MBLs.
Caption: Inhibition of Metallo-β-Lactamase (MBL) by a picolinic acid derivative.
Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol provides a robust method to screen 5-Methoxy-3-methylpicolinic acid for its ability to inhibit MBLs, a key mechanism of antibiotic resistance.[12]
-
Materials:
-
Purified MBL enzyme (e.g., NDM-1).
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄.
-
Substrate: 100 µM CENTA or Nitrocefin solution in assay buffer.
-
Test Compound: Stock solution of 5-Methoxy-3-methylpicolinic acid in DMSO, with serial dilutions in assay buffer.
-
96-well UV-transparent microplates.
-
Microplate reader.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound dilutions to respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Add 85 µL of the MBL enzyme solution (at a pre-determined optimal concentration) to each well except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Causality: This pre-incubation step is crucial for inhibitors that may have a slow on-rate, ensuring that an equilibrium between the enzyme and inhibitor is reached before starting the reaction.
-
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately monitor the increase in absorbance at the appropriate wavelength (405 nm for CENTA, 486 nm for nitrocefin) over 10-20 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Trustworthiness: This quantitative analysis provides a reliable metric of inhibitor potency, which is essential for structure-activity relationship (SAR) studies and lead optimization.
-
-
Conclusion and Future Directions
5-Methoxy-3-methylpicolinic acid stands as a promising, yet underexplored, chemical entity. While direct experimental data is limited, its structural relationship to a vast family of pharmacologically active picolinic acids provides a strong rationale for its investigation. This guide has established a comprehensive framework for its synthesis, characterization, and initial biological evaluation.
Future research should focus on executing the proposed synthetic routes to produce sufficient quantities for screening. The biological assays outlined, particularly those related to enzyme inhibition and anticancer activity, represent logical first steps. The insights gained from these initial studies will be invaluable in determining whether 5-Methoxy-3-methylpicolinic acid or its future derivatives can be developed into novel therapeutic agents.
References
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- 5-methoxy-3-methylpicolinic acid | 1256789-42-0 - MOLBASE Encyclopedia. MOLBASE.
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- A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Deriv
- Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones. UW-Madison Libraries.
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- 1256789-42-0 | 5-Methoxy-3-methylpicolinic acid. BLD Pharm.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
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- 5-METHOXY-3-METHYLPICOLINIC ACID | CAS#:1256789-42-0. Chemsrc.
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